molecular formula C9H9FN4S B2811697 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine CAS No. 714203-98-2

3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine

Cat. No.: B2811697
CAS No.: 714203-98-2
M. Wt: 224.26
InChI Key: KFODOZBFEBUCEF-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a thioether linkage, which is further connected to a triazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-fluorobenzyl chloride with 1H-1,2,4-triazol-5-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. Microwave irradiation has been shown to significantly reduce reaction times and improve product yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of ketol-acid reductoisomerase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed in various studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFODOZBFEBUCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327003
Record name 3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714203-98-2
Record name 3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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